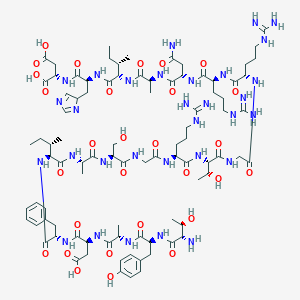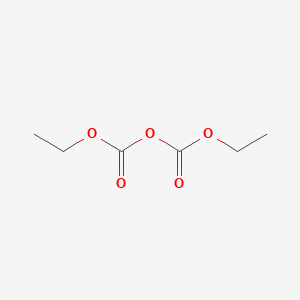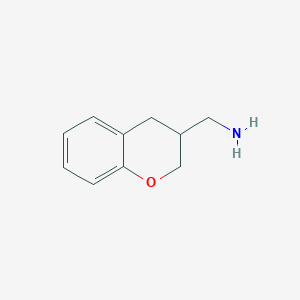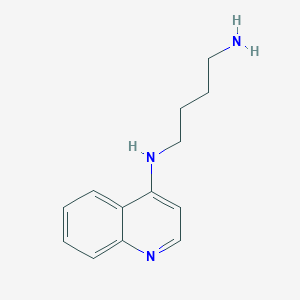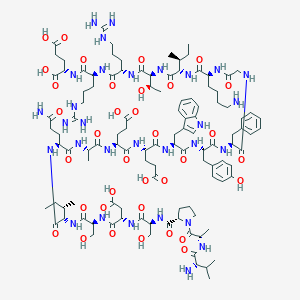
H-Val-ala-pro-ser-asp-ser-ile-gln-ala-glu-glu-trp-tyr-phe-gly-lys-ile-thr-arg-arg-glu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The peptide sequence "H-Val-ala-pro-ser-asp-ser-ile-gln-ala-glu-glu-trp-tyr-phe-gly-lys-ile-thr-arg-arg-glu-OH" appears to be a synthetic peptide with a specific arrangement of amino acids. While the provided papers do not directly discuss this exact sequence, they do provide insight into the importance of amino acid sequences in biological functions and their synthetic counterparts.
Synthesis Analysis
The synthesis of peptides can be performed using methods such as the Merrifield solid-phase method, as mentioned in the second paper where a 21 amino acid sequence was synthesized . This method involves the stepwise addition of amino acid residues to a growing peptide chain, which is anchored to a solid support. The process is highly efficient for creating specific peptide sequences, which can then be used in various assays or for studying protein interactions.
Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of amino acids and can have significant implications for its function. For example, the sequence provided in the first paper for the H subunit of the reaction center protein from Rhodopseudomonas sphaeroides R-26 suggests a region rich in hydrophobic residues, indicating a potential membrane-associated role . Similarly, the sequence of interest here may have structural features that dictate its solubility, stability, and interaction with other molecules.
Chemical Reactions Analysis
Peptides can undergo a variety of chemical reactions, often related to their functional groups. For instance, the amino group can participate in forming peptide bonds, while the carboxyl group can be involved in esterification. The side chains of amino acids can also engage in reactions specific to their functional groups, such as phosphorylation of serine or threonine residues or the formation of disulfide bridges between cysteine residues. The papers provided do not detail chemical reactions for the specific sequence given, but the principles of peptide chemistry apply .
Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide are influenced by its amino acid composition. Hydrophobic residues tend to drive the peptide towards forming more structured domains within hydrophobic environments, such as cell membranes, while hydrophilic residues allow for interactions with aqueous environments . The sequence's charge, polarity, and size will affect its solubility and stability. The antigenic properties of a peptide, as seen in the second paper, can be critical for its recognition by antibodies, which is essential for diagnostic assays .
Wissenschaftliche Forschungsanwendungen
Protein Structure and Function
Studies on peptides often focus on understanding the structure and function of proteins in various organisms. For instance, research on the amino acid sequence of sarcine adenylate kinase from skeletal muscle provided insights into enzyme structure and activity, emphasizing the role of specific amino acid sequences in enzymatic functions (Heil et al., 1974). Similarly, the amino acid sequence of murine major histocompatibility complex alloantigens has been determined, shedding light on immune response mechanisms (Uehara et al., 1980).
Enzymatic Activity and Stability
Peptides and their sequences are crucial in studying enzymatic stability and activity. The sequence analysis of proteins such as thermitase, a thermostable serine proteinase, reveals the relationship between sequence homology and enzyme stability, providing a foundation for engineering more stable enzymes (Baudys̆ et al., 1982).
Role in Disease and Therapeutics
Research on peptides extends into the medical field, where specific sequences are linked to diseases or therapeutic potentials. The study of human tumor-derived angiogenin, for instance, has implications for understanding and treating cancer through its role in tumor angiogenesis (Strydom et al., 1985).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C111H168N30O35/c1-10-55(5)87(139-102(168)78(53-143)136-100(166)76(49-85(154)155)135-101(167)77(52-142)137-103(169)79-29-21-45-141(79)108(174)58(8)124-104(170)86(114)54(3)4)105(171)130-69(34-38-80(113)146)92(158)123-57(7)90(156)126-70(35-39-82(148)149)95(161)128-71(36-40-83(150)151)96(162)134-75(48-62-50-121-65-25-16-15-24-64(62)65)99(165)133-74(47-61-30-32-63(145)33-31-61)98(164)132-73(46-60-22-13-12-14-23-60)91(157)122-51-81(147)125-66(26-17-18-42-112)97(163)138-88(56(6)11-2)106(172)140-89(59(9)144)107(173)129-68(28-20-44-120-111(117)118)93(159)127-67(27-19-43-119-110(115)116)94(160)131-72(109(175)176)37-41-84(152)153/h12-16,22-25,30-33,50,54-59,66-79,86-89,121,142-145H,10-11,17-21,26-29,34-49,51-53,112,114H2,1-9H3,(H2,113,146)(H,122,157)(H,123,158)(H,124,170)(H,125,147)(H,126,156)(H,127,159)(H,128,161)(H,129,173)(H,130,171)(H,131,160)(H,132,164)(H,133,165)(H,134,162)(H,135,167)(H,136,166)(H,137,169)(H,138,163)(H,139,168)(H,140,172)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,175,176)(H4,115,116,119)(H4,117,118,120)/t55-,56-,57-,58-,59+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,86-,87-,88-,89-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNJYLBUIKGQGT-GCWAPHMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C111H168N30O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2482.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Val-ala-pro-ser-asp-ser-ile-gln-ala-glu-glu-trp-tyr-phe-gly-lys-ile-thr-arg-arg-glu-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

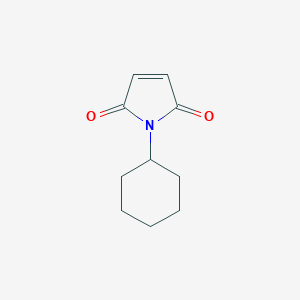
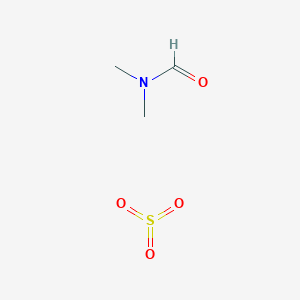
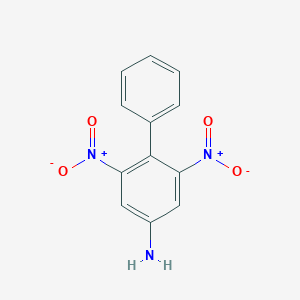
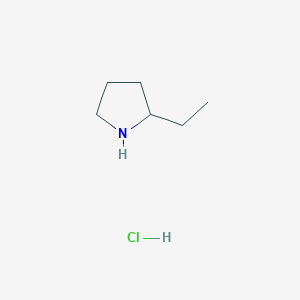
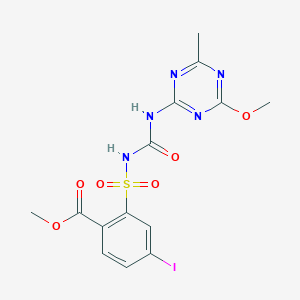
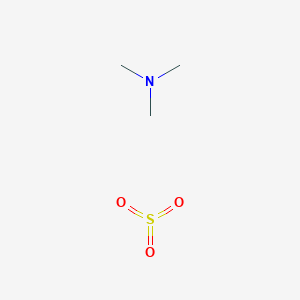
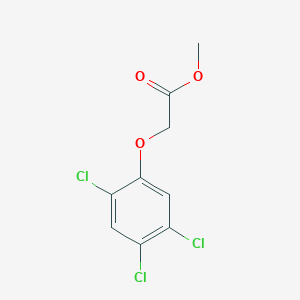
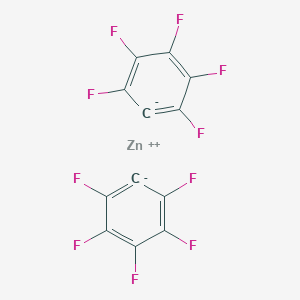
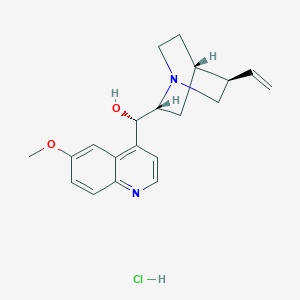
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
